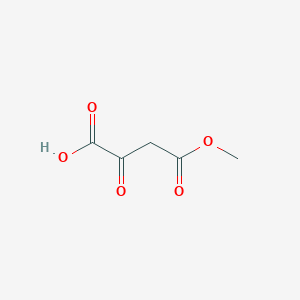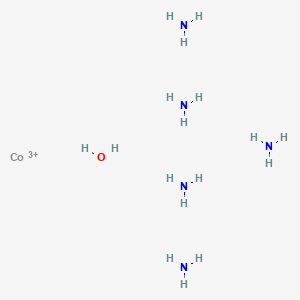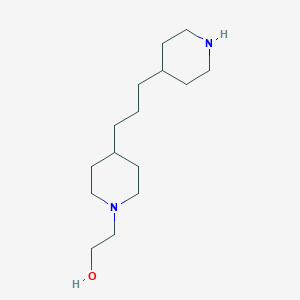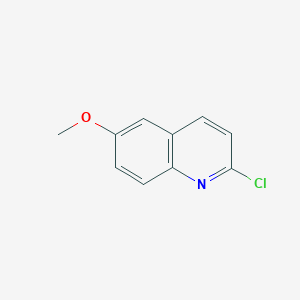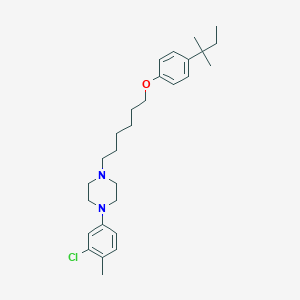
Teroxalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teroxalene, also known as 1,2,4-trioxolane, is a cyclic organic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Teroxalene is a highly reactive molecule that can undergo various chemical reactions, making it an attractive candidate for use in chemical synthesis and other applications.
Mecanismo De Acción
The mechanism of action of teroxalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can cause damage to cellular components such as DNA and proteins. This damage can lead to apoptosis in cancer cells, making teroxalene a promising candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Teroxalene has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of various signaling pathways. However, more research is needed to fully understand the biochemical and physiological effects of teroxalene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using teroxalene in lab experiments is its high reactivity, which allows for the synthesis of various compounds that would be difficult to obtain through other methods. Additionally, teroxalene is relatively easy to synthesize and can be obtained in large quantities.
However, one limitation of using teroxalene in lab experiments is its high reactivity, which can make it difficult to handle and store. Additionally, teroxalene can be hazardous if not handled properly, and precautions should be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for teroxalene research, including:
- Further studies on the mechanism of action of teroxalene in cancer cells, to better understand how it induces apoptosis and how it could be used as a cancer therapy.
- Exploration of teroxalene's potential as an anti-inflammatory agent, due to its ability to generate reactive oxygen species.
- Investigation of teroxalene's potential as a catalyst in organic synthesis, due to its high reactivity and ability to undergo various chemical reactions.
- Development of new materials using teroxalene, due to its unique properties such as high strength and durability.
Conclusion:
Teroxalene is a highly reactive cyclic organic compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. While more research is needed to fully understand its mechanism of action and potential applications, teroxalene is a promising candidate for future research and development.
Métodos De Síntesis
Teroxalene can be synthesized through various methods, including the reaction of hydrogen peroxide with an aldehyde or ketone in the presence of a catalyst. Other methods include the reaction of a peroxide with a ketone or aldehyde in the presence of acid or base catalysts. The most common method for synthesizing teroxalene involves the reaction of hydrogen peroxide with acetone in the presence of sulfuric acid.
Aplicaciones Científicas De Investigación
Teroxalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, teroxalene can be used as a powerful oxidizing agent, allowing for the synthesis of various compounds that would be difficult to obtain through other methods.
In materials science, teroxalene has been used to create new materials with unique properties, such as high strength and durability. In medicine, teroxalene has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
Número CAS |
14728-33-7 |
|---|---|
Nombre del producto |
Teroxalene |
Fórmula molecular |
C28H41ClN2O |
Peso molecular |
457.1 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
Clave InChI |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Otros números CAS |
14728-33-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



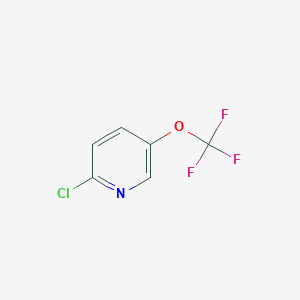
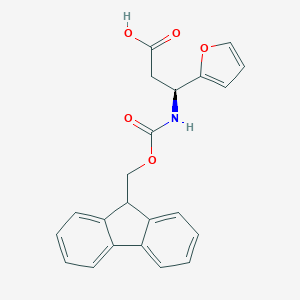
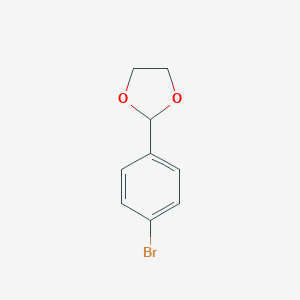
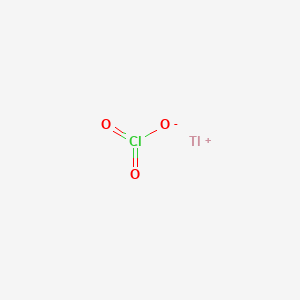
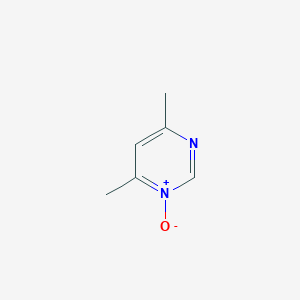

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)

